Phenylmethylbarbituric acid

Description

Historical Context and Foundational Significance within Barbituric Acid Chemistry

The story of phenylmethylbarbituric acid is intrinsically linked to the broader history of barbiturates. The parent compound, barbituric acid, was first synthesized by German chemist Adolf von Baeyer in 1864. tifr.res.inwikipedia.org However, barbituric acid itself was found to be pharmacologically inactive. wikipedia.orgvice.com The therapeutic potential of this class of compounds was unlocked in 1902 when Emil Fischer and Joseph von Mering synthesized the first pharmacologically active barbiturate (B1230296), barbital (B3395916). tifr.res.innih.gov This discovery spurred extensive research into modifying the barbituric acid structure, leading to the synthesis of over 2,500 different barbiturates. tifr.res.innih.gov

One of the most significant early derivatives was phenobarbital (B1680315), synthesized in 1911 by substituting an ethyl group of barbital with a phenyl group. nih.govnih.gov Following this, further research into derivatives of phenobarbital led to the exploration of compounds like mephobarbital (this compound). nih.govtandfonline.com Mephobarbital was studied for its potential as an anticonvulsant, building upon the discovery of these properties in phenobarbital. nih.govtandfonline.com

Structural Framework and Core Chemical Identity in Research Applications

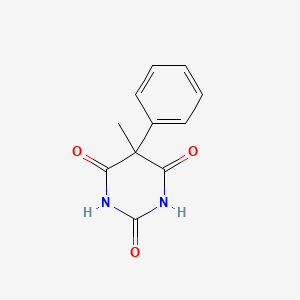

The core chemical structure of this compound is based on the pyrimidine (B1678525) heterocyclic skeleton of barbituric acid. wikipedia.org Specifically, it is 5-methyl-5-phenylbarbituric acid, meaning a methyl group and a phenyl group are attached to the fifth carbon of the barbituric acid ring. nist.govnih.gov This substitution at the C-5 position is a key determinant of the compound's properties. researchgate.net

The presence of the phenyl and methyl groups influences its chemical characteristics and biological interactions. The IUPAC name for the compound is 5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione. nih.gov Its chemical formula is C11H10N2O3. nist.govnih.gov

Key Structural and Chemical Properties:

| Property | Value |

| Molecular Formula | C11H10N2O3 |

| Molar Mass | 218.21 g/mol |

| IUPAC Name | 5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |

| CAS Registry Number | 76-94-8 |

| Synonyms | Heptobarbital, Mephebarbital, Rutonal |

Sources: nist.govnih.govchemeo.com

The synthesis of this compound and its derivatives often involves reactions such as the Knoevenagel condensation, a common method for modifying barbiturate compounds. tifr.res.inmdpi.com Research has also explored the synthesis of various derivatives by replacing the hydrogen at the 5-position with other functional groups, such as amines, to investigate potential synergistic effects. gatech.edu

Evolution of Research Interest in this compound and its Analogues

Initial research into this compound (mephobarbital) and its analogues was largely driven by the search for new antiepileptic agents following the success of phenobarbital. nih.govtandfonline.com Mephobarbital was among the important barbiturate derivatives studied in the field of epilepsy. nih.gov Another significant analogue, primidone, was synthesized in 1949 and initially generated considerable interest due to the belief that it might be more effective and have fewer sedative effects than other barbiturates. nih.govtandfonline.com However, this interest diminished after it was discovered that phenobarbital is a metabolite of primidone. nih.govtandfonline.com

In more recent times, research interest in barbituric acid and its derivatives has expanded beyond their traditional applications. Scientists are exploring their potential in various fields, including the development of novel anticancer and antimicrobial agents. mdpi.comnih.gov The versatility of the barbituric acid scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. researchgate.netmdpi.com For instance, researchers have investigated spiro derivatives of barbituric acid and thiobarbituric acid for their potential antiepileptic effects. researchgate.net The synthesis of novel barbituric acid analogues continues to be an active area of research, with studies focusing on creating compounds with improved therapeutic profiles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAOZCAKUIANSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226900 | |

| Record name | Phenylmethylbarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-94-8 | |

| Record name | 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethylbarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethylbarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-phenylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMETHYLBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFR227X6YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established and Emerging Synthetic Routes for Phenylmethylbarbituric Acid

The synthesis of the this compound core can be achieved through several strategic approaches, with condensation and multicomponent reactions being particularly prominent.

Condensation Reactions in the Construction of the Barbituric Acid Core

The most direct and established method for the synthesis of 1-phenyl-3-methyl-barbituric acid involves a condensation reaction. This classical approach utilizes the reaction of a malonic acid ester with a substituted urea (B33335) in the presence of a base. Specifically, the condensation of diethyl malonate with phenyl-methylurea in a methanolic solution of sodium methylate yields 1-phenyl-3-methyl-barbituric acid prepchem.com. This method provides a straightforward route to the core heterocyclic structure.

Table 1: Key Components in the Condensation Synthesis of 1-Phenyl-3-methyl-barbituric acid

| Reactant | Role |

| Diethyl malonate | Provides the C-C-C backbone of the barbituric acid ring. |

| Phenyl-methylurea | Acts as the nitrogen-containing component, forming the urea fragment of the ring. |

| Sodium methylate | Serves as a basic catalyst to facilitate the condensation reaction. |

| Methanol | Functions as the solvent for the reaction. |

Multicomponent Reaction Approaches for Optimized Yields and Specificity

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. While a direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the reviewed literature, the extensive use of barbituric acid derivatives in such reactions suggests the feasibility of this approach mdpi.comresearchgate.net. For instance, one-pot, three-component cyclocondensation reactions involving various aldehydes, barbituric acids, and other reagents are well-documented for the synthesis of fused heterocyclic systems scispace.com. It is plausible that a similar strategy could be devised for the synthesis of the core this compound structure, potentially offering advantages in terms of yield and specificity.

Targeted Derivatization Strategies for this compound Analogues

The this compound scaffold can be further modified to generate a wide range of analogues with diverse functionalities. These derivatization strategies often target the reactive C5 position and leverage advanced catalytic transformations.

Introduction of Substituents at the C5 Position and Other Reactive Sites

The C5 position of the barbituric acid ring is particularly reactive due to the acidity of the methylene (B1212753) protons, making it a prime site for the introduction of various substituents. The conjugate base of a barbituric acid derivative can undergo C-alkylation or O-alkylation, depending on the electrophile and reaction conditions mdpi.com. This reactivity allows for the synthesis of a wide array of 5-substituted this compound analogues. Both alkyl and aryl groups can be introduced at this position, significantly influencing the properties of the resulting molecule.

Enantioselective Catalytic Transformations for Chiral Scaffold Construction

The construction of chiral scaffolds from barbituric acid derivatives has become an area of intense research, with both organocatalytic and metal-based enantioselective methods being developed mdpi.comresearchgate.net. These strategies are crucial for the synthesis of enantiomerically pure compounds. Barbituric acid derivatives can be utilized in various enantioselective transformations, including Michael additions and annulation reactions, to construct highly valuable chiral heterocycles researchgate.net. The development of chiral barbiturates that can act as single-component low molecular weight organogelators highlights the potential for creating ordered, chiral supramolecular structures from this scaffold researchgate.net.

Table 2: Examples of Enantioselective Transformations of Barbituric Acid Derivatives

| Reaction Type | Catalyst Type | Outcome |

| Michael Addition | Organocatalyst (e.g., squaramide) | Construction of chiral spiro-compounds. |

| Annulation Reaction | Metal-based catalyst (e.g., Palladium complex) | Formation of fused chiral heterocyclic systems. |

| (3+2) Cycloaddition | Phosphine catalyst | Synthesis of spirobarbiturates with high enantiomeric excess. |

| (4+2) Cycloaddition | Chiral Palladium(0)/Ligand Complex | Enantioselective synthesis of barbiturate-fused spirotetrahydroquinolines. |

Cycloaddition Reactions in the Elaboration of Novel Heterocyclic Systems

Cycloaddition reactions are powerful methods for the construction of complex cyclic and heterocyclic systems. Alkylidene barbiturates, which can be readily prepared from barbituric acids, are highly reactive dienophiles and dipolarophiles in various cycloaddition reactions mdpi.com. Both [3+2] and [4+2] cycloaddition reactions involving these derivatives have been extensively studied, leading to the formation of spiro-compounds and fused heterocyclic systems mdpi.com. These reactions provide a versatile platform for the elaboration of the this compound scaffold into novel and complex molecular architectures uzhnu.edu.uamdpi.comnih.govnih.govmdpi.com. For example, enantioselective Diels-Alder reactions using alkylidene barbiturates as dienophiles have been successfully employed to construct chiral fused-compounds mdpi.com.

Palladium-Catalyzed Cross-Coupling Reactions and Functional Group Interconversions

While direct palladium-catalyzed cross-coupling on the this compound molecule itself is not extensively documented, the principles of these reactions are widely applied to analogous heterocyclic systems. For this compound, functionalization can be envisioned at the C5-position or on the N-phenyl group, typically starting from a halogenated precursor.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a prominent method for forming C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For instance, a 5-halo-1-phenyl-3-methylbarbituric acid could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C5-position. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Recent research has demonstrated the successful palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds, including barbiturates, with haloarenes. nih.gov These reactions efficiently form 5-aryl barbiturates, and similar conditions could theoretically be applied to synthesize derivatives of this compound. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Barbiturates

| Catalyst | Ligand | Base | Solvent | Temperature | Reactants |

| Pd(t-Bu3P)2 | t-Bu3P | Cs2CO3 | 1,4-Dioxane | Reflux | Barbiturate (B1230296), Haloarene |

| Pd(OAc)2 | XPhos | Cs2CO3 | 1,4-Dioxane | Reflux | Barbiturate, Haloarene |

This interactive table summarizes typical conditions used for the palladium-catalyzed arylation of barbiturate rings, which are applicable for the synthesis of this compound derivatives. nih.gov

Another powerful technique is the direct C-H arylation, which avoids the need for pre-halogenating the barbiturate ring. Palladium-catalyzed C-H functionalization allows for the coupling of an aryl halide directly with a C-H bond of the heterocyclic core. rsc.org For related N-heterocycles, intramolecular C-H arylation has been shown to proceed under milder conditions than intermolecular versions, offering a facile method for creating fused ring systems. kobe-u.ac.jp

Functional Group Interconversions:

Functional group interconversions on the this compound molecule allow for the modification of its existing functionalities. fiveable.me The three carbonyl groups are key sites for such transformations. For example, they can be converted to thiocarbonyls using reagents like Lawesson's reagent, which can alter the electronic properties and biological activity of the molecule. The active methylene group at the C5 position (in the non-phenyl substituted precursor) can undergo Knoevenagel condensation with aldehydes and ketones, a classic method for C-C bond formation. mdpi.comresearchgate.net

Mechanistic Studies of Reaction Pathways in this compound Synthesis

The most common and fundamental method for synthesizing barbituric acid and its derivatives is the condensation reaction between a urea derivative and a malonic acid derivative. uobasrah.edu.iqorgsyn.org For this compound, this would involve the reaction of N-phenyl-N'-methylurea with a suitable malonic acid derivative, such as diethyl malonate, in the presence of a strong base.

The synthesis is typically a condensation reaction between diethyl malonate and urea, catalyzed by a strong base like sodium ethoxide. cutm.ac.inslideshare.net The mechanism is believed to proceed through a series of nucleophilic acyl substitution steps.

The proposed reaction pathway involves:

Deprotonation: The strong base (e.g., sodium ethoxide) deprotonates the α-carbon of diethyl malonate, forming a highly reactive enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking one of the carbonyl carbons of the urea derivative (N-phenyl-N'-methylurea). This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an ethoxide ion and forming a new C-N bond.

Intramolecular Cyclization: The nitrogen atom from the urea moiety then attacks the second ester group intramolecularly. This is another nucleophilic acyl substitution step.

Final Elimination: A second molecule of ethanol (B145695) is eliminated, leading to the formation of the stable six-membered barbiturate ring.

Acidification: The reaction mixture is finally acidified to protonate the nitrogen atoms, yielding the final this compound product. uobasrah.edu.iqcutm.ac.in

While this general mechanism is widely accepted, detailed computational and kinetic studies specific to this compound are not extensively available. However, the pathway is well-established for the broader class of barbiturates and provides a robust framework for understanding the formation of this specific derivative. gatech.edu

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of Phenylmethylbarbituric acid. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for detailed analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of the analyte.

The retention index (RI) is a standardized measure of a compound's retention time in gas chromatography, which helps in its identification. The Kovats retention index system is commonly used, where the retention of an analyte is compared to that of n-alkanes. For barbiturates, the retention index is influenced by the type of stationary phase used in the GC column. Non-polar stationary phases, such as those with dimethylpolysiloxane, and semi-polar phases, like those containing phenyl groups, are often employed.

Table 1: Illustrative Kovats Retention Indices for a Structurally Related Barbiturate (B1230296) Derivative

| Compound | Stationary Phase | Temperature (°C) | Retention Index |

| 5-methyl-5-phenylbarbituric acid perbutylated | SE-30 | 200 | 2187 |

This table presents data for a derivative of the target compound to illustrate the concept of retention indices in the analysis of phenyl-substituted barbiturates.

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. Barbiturates are known to undergo characteristic fragmentation patterns in EI-MS, often involving cleavage of the substituents at the C5 position and fragmentation of the barbiturate ring. nih.gov

A definitive electron ionization mass spectrum for this compound is not available in the reviewed sources. However, the mass spectrum of its close structural analog, Phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), provides a strong basis for predicting its fragmentation. The molecular ion of Phenobarbital (m/z 232) is typically observed. sielc.com Key fragmentation pathways for barbiturates include the loss of the alkyl or aryl substituents at the C5 position. For this compound (molecular weight: 218.22 g/mol ), one would anticipate a significant molecular ion peak at m/z 218. The primary fragmentation would likely involve the loss of the methyl group (CH₃•, 15 Da) leading to a fragment at m/z 203, and the loss of the phenyl group (C₆H₅•, 77 Da) resulting in a fragment at m/z 141. Further fragmentation of the barbiturate ring would also be expected. The analysis of the fragmentation of Mephobarbital (N-methylphenobarbital) also shows characteristic losses related to the substituents on the ring. researchgate.net

Table 2: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Abundance |

| 218 | [M]⁺ | Moderate |

| 203 | [M - CH₃]⁺ | High |

| 141 | [M - C₆H₅]⁺ | Moderate |

| 118 | [C₈H₆O]⁺ (from phenyl group rearrangement) | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

This table is a predictive representation based on the fragmentation patterns of structurally similar barbiturates like Phenobarbital and Mephobarbital.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of barbituric acid derivatives. It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis or that are thermally labile.

The separation of barbituric acid derivatives, including this compound, is typically achieved using reversed-phase HPLC. sielc.comresearchgate.net In this mode, a non-polar stationary phase, most commonly a C18 (octadecylsilane) or C8 (octylsilane) bonded silica, is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol.

For the separation of aromatic-substituted barbiturates like this compound, a phenyl-based stationary phase can also be effective, as it can provide enhanced selectivity through π-π interactions between the analyte's phenyl group and the stationary phase. The retention of barbiturates is influenced by the pH of the mobile phase due to their acidic nature. An acidic mobile phase (pH 3-5) is often used to ensure that the barbiturates are in their non-ionized form, leading to better retention and peak shape on reversed-phase columns. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to achieve good separation of a mixture of barbiturates with varying polarities.

Table 3: Representative HPLC Separation Conditions for Barbituric Acid Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 30 °C |

This table provides a typical set of starting conditions for the HPLC separation of barbiturates, which would be optimized for the specific analysis of this compound.

Barbiturates generally exhibit relatively weak UV absorbance, which can limit the sensitivity of HPLC methods, especially for trace analysis. nih.govkyushu-u.ac.jp To overcome this limitation, post-column derivatization techniques can be employed to enhance their detectability. nih.govkyushu-u.ac.jp One effective method for barbiturates is post-column photochemical derivatization. nih.govkyushu-u.ac.jp

In this technique, after the analyte elutes from the HPLC column, it passes through a photochemical reactor where it is irradiated with UV light (typically at 254 nm). sigmaaldrich.com This irradiation induces a photochemical reaction in the barbiturate molecule, leading to the formation of a product with significantly different UV absorption properties. nih.govkyushu-u.ac.jp For many barbiturates, this reaction results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorbance and an increase in the molar absorptivity. nih.govkyushu-u.ac.jp The photoproducts often show a strong absorption maximum around 270 nm, a wavelength at which the parent compounds have very low absorbance. nih.govkyushu-u.ac.jp This allows for more sensitive and selective detection, as fewer matrix components are likely to interfere at this longer wavelength. nih.govkyushu-u.ac.jp The enhanced response is particularly beneficial for the quantitative analysis of low concentrations of barbiturates in complex matrices. nih.govscielo.br

Table 4: Comparison of UV Absorbance Characteristics Before and After Photochemical Derivatization for a Typical Barbiturate

| Condition | Wavelength of Maximum Absorbance (λmax) | Relative Absorbance |

| Before Derivatization | ~220 nm | Low |

| After Derivatization | ~270 nm | High |

This table illustrates the general principle of how post-column photochemical derivatization enhances the UV detection of barbiturates.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of this compound. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint that can be interpreted to reveal its detailed chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. While specific spectral data for this compound is not extensively detailed in the surveyed literature, analysis of closely related barbiturates, such as 5-ethyl-5-phenylbarbituric acid (phenobarbital), offers significant insight into the expected NMR signals.

For this compound, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons on the phenyl ring, the methyl group, and the N-H protons of the barbiturate ring. The phenyl protons would typically appear as a complex multiplet in the aromatic region of the spectrum. The methyl group protons would present as a sharp singlet, and the N-H protons would likely appear as a broad singlet.

The ¹³C-NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonyl (C=O) carbons of the barbiturate ring at the downfield end of the spectrum, carbons of the phenyl ring, the carbon atom to which the phenyl and methyl groups are attached, and the methyl carbon.

Detailed findings from a study on a salt of the related compound, phenobarbital, provide representative chemical shifts. mdpi.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Related Barbiturate (Phenobarbital Salt in DMSO-d6)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.20–8.27 | Multiplet, Aromatic (Phenyl) Protons |

| ¹H | 2.16 | Quartet, -CH₂- (Ethyl group) |

| ¹H | 0.72 | Triplet, -CH₃ (Ethyl group) |

| ¹³C | 177.71 | Carbonyl (C=O) |

| ¹³C | 164.96 | Carbonyl (C=O) |

| ¹³C | 158.20 | C5 of barbiturate ring |

| ¹³C | 123.22 - 141.06 | Aromatic (Phenyl) Carbons |

| ¹³C | 59.34 | Quaternary Carbon |

| ¹³C | 28.70 | -CH₂- (Ethyl group) |

| ¹³C | 10.17 | -CH₃ (Ethyl group) |

Data derived from the analysis of 5-ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the N-H bonds, C=O (carbonyl) groups, and the aromatic C-H and C=C bonds of the phenyl ring.

N-H Stretching: The N-H groups of the barbiturate ring are expected to show absorption bands typically in the region of 3100-3500 cm⁻¹.

C=O Stretching: The carbonyl groups are strong absorbers and would produce intense peaks, generally in the range of 1650-1750 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl group would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Data from the analysis of a phenobarbital salt shows characteristic peaks that are representative of the barbiturate structure. mdpi.com

Table 2: Representative IR Absorption Bands for a Related Barbiturate (Phenobarbital Salt)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3616, 3346.8 | N-H Stretching |

| 1737 | C=O Stretching |

| 1484 | Aromatic Ring (ArH) |

Data derived from the analysis of 5-ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt. mdpi.com

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound, which is related to its electronic transitions. The absorption characteristics of barbituric acid derivatives are known to be highly dependent on the pH of the solution. researchgate.net In aqueous solutions, the anionic form of barbiturates typically exhibits intense absorption. For instance, the parent compound, barbituric acid, has a strong absorption at 258 nm in its anionic state. researchgate.net For analytical purposes in chromatography, a wavelength of 214 nm has been used for the detection of various barbiturates. mdpi.com

Table 3: General UV Absorbance Characteristics for Barbituric Acid Derivatives

| Compound Class | Typical λmax (nm) | Conditions / Notes |

|---|---|---|

| Barbituric Acid Anion | 258 | pH-dependent, intense absorption |

X-ray Crystallography for Solid-State Conformation and Crystal Structure Analysis

X-ray crystallography is an essential technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and conformation. nih.gov While specific crystal structure data for this compound was not found in the reviewed literature, a detailed analysis of a salt of 5-ethyl-5-phenylbarbituric acid (phenobarbital) has been reported. mdpi.comresearchgate.net

In that study, the compound crystallized in the monoclinic space group P2₁/c. researchgate.net The analysis revealed the precise spatial orientation of the phenyl and ethyl groups relative to the central barbiturate ring and detailed the intermolecular interactions, such as hydrogen bonding, that define the crystal lattice. mdpi.comresearchgate.net This type of analysis provides unambiguous proof of structure and insight into the solid-state properties of the compound.

Advanced hyphenated techniques (e.g., LC-MS/MS) for complex matrix analysis

For the detection and quantification of barbiturates like this compound in complex biological matrices such as blood or urine, advanced hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier method for this purpose due to its high sensitivity and selectivity. mdpi.comnih.govijsra.net

The technique involves two main stages:

Liquid Chromatography (LC): The sample is first passed through an LC system, often using Ultra-High-Performance Liquid Chromatography (UPLC), which separates the target analyte (this compound) from other components in the matrix. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): The separated analyte is then ionized (e.g., via electrospray ionization, ESI) and introduced into a mass spectrometer. mdpi.com A specific precursor ion corresponding to the analyte is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the analyte, minimizing interference from the matrix. mdpi.com

LC-MS/MS methods have been successfully developed and validated for the analysis of a wide range of barbiturates in biological samples, demonstrating low limits of detection and quantification. ijsra.netresearchgate.net

Mechanistic Research on Biological System Interactions Non Clinical Focus

Investigation of Enzyme Induction and Inhibition Phenomena

Research into the biological interactions of phenylmethylbarbituric acid and its analogues has revealed significant effects on enzyme systems, particularly the induction and inhibition of key metabolic enzymes. These investigations, primarily conducted in non-clinical settings, have provided a foundational understanding of the compound's influence at a molecular level.

This compound, also known as heptobarbital, belongs to the barbiturate (B1230296) class of compounds. wikipedia.org A closely related and extensively studied analogue, phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), serves as a prototypical inducer of the cytochrome P450 (CYP) enzyme system. drugs.comwikipedia.orgchemeo.com Phenobarbital is known to upregulate the expression of several CYP isoforms, thereby increasing the metabolic capacity of the liver. wikipedia.orgnih.gov This induction is a receptor-mediated process, primarily involving the activation of nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.govnih.gov

The induction of CYP enzymes by phenobarbital and its analogues can significantly alter the metabolism of various substances. nih.gov Chronic exposure to these compounds leads to an increased synthesis of specific CYP proteins, which can enhance the clearance of other drugs metabolized by these enzymes. youtube.comcriver.com This modulation of the CYP450 system is a critical aspect of the biological activity of this compound and its analogues. The primary CYP enzymes induced are members of the CYP2B, CYP2C, and CYP3A subfamilies. droracle.ainih.gov

Table 1: Cytochrome P450 Isoforms Induced by Phenobarbital

| CYP Subfamily | Specific Isoforms | Primary Function |

|---|---|---|

| CYP2B | CYP2B6 | Metabolism of various drugs and environmental toxins. |

| CYP2C | CYP2C9, CYP2C19 | Metabolism of a wide range of therapeutic drugs. nih.gov |

| CYP3A | CYP3A4 | Metabolism of over 50% of clinically used drugs. nih.gov |

| CYP1A | CYP1A2 | Metabolism of procarcinogens and some medications. nih.gov |

In vivo studies using model organisms have provided further insight into the mechanistic alterations of hepatic enzyme activity by phenobarbital, a key analogue of this compound. Administration of phenobarbital to rodents and other animal models has been shown to cause liver enlargement and the proliferation of the smooth endoplasmic reticulum in hepatocytes, which is the site of CYP enzyme activity. nih.govnih.gov

These morphological changes are accompanied by significant alterations in the levels of various hepatic enzymes. For instance, studies have reported increased serum levels of alkaline phosphatase (ALP) and alanine (B10760859) transaminase (ALT) following phenobarbital treatment. droracle.ai However, these elevations are often interpreted as indicators of enzyme induction rather than direct liver damage. droracle.ai More specific markers of liver injury, such as aspartate aminotransferase (AST) and fasting bile acids, are less affected by the enzyme-inducing properties of phenobarbital. droracle.ai The induction of hepatic enzymes is a dose-dependent phenomenon and is a key adaptive response of the liver to exposure to barbiturates. nih.gov

Enzyme Inhibition Studies: Urease as a Prototypical Enzyme System

In addition to enzyme induction, derivatives of barbituric acid have been investigated for their potential as enzyme inhibitors. Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335), has been a focus of such studies. nih.gov The inhibition of urease is of interest due to the role of this enzyme in various pathological conditions.

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the binding interactions between barbituric acid derivatives and the urease active site. nih.govresearchgate.net These studies have revealed that the inhibitors bind within the active site pocket of the enzyme, interacting with key amino acid residues and the catalytic nickel ions. nih.gov

MD simulations have shown that the enol form of the barbituric acid derivatives is more stable within the binding pocket due to coordination with the nickel ions. nih.gov The stability of the ligand-enzyme complex is further enhanced by multiple hydrophilic interactions with residues such as Ala169, KCX219, Asp362, and Ala366. nih.gov These computational approaches have been instrumental in understanding the molecular basis of urease inhibition by this class of compounds.

Structure-activity relationship (SAR) studies have been conducted to identify the structural features of barbituric acid derivatives that are crucial for their urease inhibitory activity. ekb.egmdpi.com These studies have shown that the nature and position of substituents on the barbituric acid scaffold significantly influence the inhibitory potency. ekb.eg For example, the presence of certain electron-withdrawing or electron-donating groups on the phenyl ring of phenyl-substituted barbituric acid analogues can modulate their interaction with the enzyme's active site. mdpi.com

The lipophilicity and steric factors of the substituents also play a critical role in determining the inhibitory activity. ekb.eg Compounds with higher biological activity are often found to be deeply buried within the binding pocket of urease. nih.gov The SAR data provides a rational basis for the design and synthesis of more potent urease inhibitors based on the barbituric acid framework.

Table 2: Urease Inhibitory Activity of Selected Barbituric Acid Derivatives

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 4i | p-Tolyl | 17.6 ± 0.23 nih.gov |

| 5l | Naphthyl | 17.2 ± 0.44 nih.gov |

| Thiourea (Standard) | - | 21.2 ± 1.3 nih.gov |

| 10g | Dihydropyrimidine phthalimide (B116566) hybrid | 12.6 ± 0.1 ekb.eg |

| 10e | Dihydropyrimidine phthalimide hybrid | 15.2 ± 0.7 ekb.eg |

Kinetic studies have been performed to characterize the mode of urease inhibition by barbituric acid derivatives and related compounds. These studies help to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. mdpi.com The Lineweaver-Burk plot is a common graphical method used for this purpose. nih.gov

For some of the more potent barbituric acid analogues, kinetic analyses have revealed a mixed-type or non-competitive mode of inhibition. mdpi.comresearchgate.net A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, while a non-competitive inhibitor binds to a site other than the active site and affects the enzyme's turnover number. Understanding the kinetic mechanism of inhibition is crucial for the development of effective enzyme inhibitors.

Research into Prodrug Strategies and Bio-Cleavable Linker Development (as a model compound)

The application of prodrug strategies and the development of bio-cleavable linkers are crucial areas of pharmaceutical research aimed at optimizing drug delivery and efficacy. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active pharmacological agent. This approach can enhance parameters such as permeability and solubility.

Bio-cleavable linkers are chemical moieties that connect a drug to another molecule, such as a carrier or a targeting group, and are designed to be cleaved under specific physiological conditions, thereby releasing the drug at its target site. These linkers are integral to the design of advanced drug delivery systems like antibody-drug conjugates (ADCs). The stability of the linker is critical; it must be stable enough to remain intact in systemic circulation to prevent premature drug release and associated toxicity, yet labile enough to efficiently release the drug within the target environment, such as a tumor.

Commonly employed bio-cleavable linkers include those that are sensitive to the acidic environment of lysosomes or are substrates for specific lysosomal proteases. For instance, acid-labile motifs like hydrazones and carbonates have been developed to release drugs in the low pH of lysosomes. Similarly, peptide linkers, such as the Valine-Citrulline-PABC system, are designed to be cleaved by lysosomal proteases like cathepsin B. The design of these linkers can be further refined, for example, by adding polar acidic residues to increase plasma stability or by modifying the peptide sequence to alter cleavage specificity and rate. Other enzyme-cleavable systems, such as those targeting legumain, an asparaginyl endopeptidase overexpressed in some tumors, are also under investigation.

While these strategies are broadly applicable in drug development, specific research detailing the use of this compound as a model compound in the development of novel prodrugs or bio-cleavable linkers is not extensively documented in the public domain.

Exploration of Chemical-Target Interactions and Receptor Binding Mechanisms

The pharmacological effects of barbiturates, including this compound, are primarily mediated through their interactions with specific neurotransmitter receptors in the central nervous system (CNS). The principal target for this class of drugs is the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov Barbiturates act as positive allosteric modulators of GABA-A receptors, meaning they bind to a site on the receptor that is distinct from the GABA binding site. nih.gov This binding potentiates the effect of GABA, increasing the influx of chloride ions into the neuron. nih.gov The result is hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. nih.gov At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, further contributing to their CNS depressant effects. nih.gov

The precise binding sites for barbiturates on the GABA-A receptor are believed to be located within the transmembrane domains of the receptor subunits. nih.gov Research suggests that a binding pocket may be formed by amino acid residues from both the β and α subunits, specifically involving β-subunit methionine 286 and α-subunit methionine 236. nih.gov

In addition to their well-established role as GABA-A receptor modulators, barbiturates also interact with other receptor systems. For instance, they can act as inhibitors of excitatory nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Research on a photoreactive derivative of a related barbiturate, mephobarbital, has provided insights into these interactions. This derivative, [3H]R-5-allyl-1-methyl-5-(m-trifluoromethyldiazirinylphenyl)barbituric acid (mTFD-MPAB), has been shown to be a potent inhibitor of nAChRs. nih.gov

Photoaffinity labeling studies with this compound have identified two distinct binding sites on the nAChR transmembrane domain:

An ion channel site, where binding is preferential in the desensitized state of the receptor. nih.gov

A site at the interface between the γ and α subunits. nih.gov

The interaction of mTFD-MPAB with the Torpedo nAChR has been characterized by its inhibitory effects on acetylcholine-induced currents and its modulation of ligand binding, as detailed in the table below.

| Interaction with Torpedo nAChR | Compound | Measurement | Value |

| Inhibition of ACh-induced currents | S-mTFD-MPAB | IC50 | 5 µM |

| Inhibition of ACh-induced currents | R-mTFD-MPAB | IC50 | 10 µM |

| Enhancement of [3H]ACh equilibrium binding | Racemic mTFD-MPAB | EC50 | 9 µM |

| Inhibition of [3H]tenocyclidine binding (desensitized state) | Racemic mTFD-MPAB | IC50 | 2 µM |

| Inhibition of [3H]tenocyclidine binding (resting state) | Racemic mTFD-MPAB | IC50 | 170 µM |

Data sourced from studies on a photoreactive mephobarbital derivative. nih.gov

Beyond GABA-A and nAChR interactions, barbiturates may also exert effects on other ion channels, including the blockade of AMPA/kainate receptors and the inhibition of glutamate (B1630785) release via effects on P/Q-type high-voltage activated calcium channels. nih.gov This multiplicity of targets likely contributes to the diverse clinical activities of this drug class. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Phenylmethylbarbituric acid. These methods model the electronic structure of the molecule to predict its stability, reactivity, and various physicochemical parameters.

Gas-phase acidity (GA) is a fundamental measure of a molecule's intrinsic acidity, free from solvent effects. It is defined as the Gibbs free energy change for the deprotonation reaction in the gas phase. Computational methods can reliably predict GA values. For barbituric acid derivatives, deprotonation can occur at either an N-H or a C-H site. nih.govnih.gov

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, indicating its basicity. wikipedia.org For this compound, protonation can occur at several sites, primarily the oxygen and nitrogen atoms. civilica.com Theoretical calculations can determine the proton affinity for each potential site, identifying the most favorable location for protonation. Studies on the parent barbituric acid molecule have shown that protonation at the carbonyl oxygen atoms is energetically more favorable than at the nitrogen atoms. civilica.com

Computational studies on related 5,5-dialkyl barbituric acids have provided experimental and calculated gas-phase acidity values, which offer a valuable reference for understanding this compound. nih.govnih.gov These studies, often employing methods like the extended kinetic Cooks method alongside G3 and G4 composite calculations, have shown that the N-H site is the typical site of deprotonation for 5,5-disubstituted derivatives. nih.govnih.gov

| Compound | Deprotonation Site | Calculated GA (kJ mol⁻¹) | Computational Method |

|---|---|---|---|

| Barbituric Acid | C-H | ~1331 | G3/G4 |

| Barbituric Acid | N-H | ~1362 | G3/G4 |

| 5,5-dimethylbarbituric acid | N-H | ~1368 | G3/G4 |

| 5,5-diethylbarbituric acid | N-H | ~1368 | G3/G4 |

Data are approximate values from studies on related compounds for illustrative purposes. nih.govnih.gov

This compound can exist in different tautomeric forms due to the migration of protons. The primary equilibrium is the keto-enol tautomerism, where protons can move from the nitrogen atoms to the carbonyl oxygen atoms, resulting in various enol forms. samipubco.combiointerfaceresearch.com The tri-keto form is generally the most stable tautomer for barbituric acid derivatives in the gas phase and in various solvents. samipubco.comorientjchem.org

Computational studies, typically using DFT methods, can calculate the relative energies and Gibbs free energies of all possible tautomers to determine their populations at equilibrium. samipubco.comcomporgchem.comnih.gov For barbituric acid itself, ten possible tautomers have been investigated, with the pure keto form being the most stable. biointerfaceresearch.com The presence of phenyl and methyl groups at the C5 position in this compound is expected to further stabilize the keto form, as it prevents the formation of an enolizable proton at that carbon. The main tautomerism would involve the lactam-lactim equilibrium of the pyrimidine (B1678525) ring.

Conformational analysis focuses on the rotation of the phenyl group relative to the barbiturate (B1230296) ring. Quantum chemical calculations can map the potential energy surface associated with this rotation to identify the most stable, low-energy conformations of the molecule.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For this compound, quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net

HOMO: The HOMO is typically localized on the nitrogen and oxygen atoms of the barbiturate ring, reflecting the presence of lone pair electrons.

LUMO: The LUMO is generally distributed over the carbonyl groups, indicating these are the primary sites for nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.org FMO analysis helps in understanding and predicting the molecule's behavior in chemical reactions, such as its interactions with biological targets. wikipedia.org

| Parameter | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO Energy | -6.5 | Nitrogen and Oxygen atoms (pyrimidine ring) |

| LUMO Energy | -1.2 | Carbonyl groups (C=O) |

| HOMO-LUMO Gap | 5.3 | - |

Values are illustrative and representative of typical calculations for similar organic molecules.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations are invaluable for understanding its dynamic interactions with biological macromolecules, such as proteins or DNA. nih.govnih.goveasychair.org

The process involves placing the ligand (this compound) into the binding site of a target protein within a simulated physiological environment (including water and ions). The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of every atom over a set period, often nanoseconds to microseconds. easychair.orgmdpi.com

MD simulations provide detailed insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the protein-ligand complex. mdpi.com

Conformational Changes: The simulation reveals how the protein and ligand adapt their conformations upon binding. unibas.ch

Key Interactions: It allows for the identification of specific and persistent interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity. easychair.org

Binding Free Energy: Advanced techniques can be used to calculate the binding free energy, providing a quantitative measure of binding affinity. unibas.ch

For example, MD simulations have been used to study the interaction of novel barbituric acid derivatives with DNA, revealing stable binding in the minor groove. nih.gov

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening (VS), is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com Starting with the this compound scaffold, this approach can be used to design and evaluate novel derivatives with potentially improved properties. nih.gov

The process typically involves these steps:

Library Design: A virtual library of compounds is created by computationally modifying the this compound structure. This can involve adding or changing substituents at various positions on the phenyl ring or modifying the core barbiturate structure.

Molecular Docking: The designed molecules are then "docked" into the 3D structure of a target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity using a scoring function. easychair.orgmdpi.com

Filtering and Ranking: The compounds are ranked based on their docking scores and other predicted properties (e.g., drug-likeness). The top-ranked compounds are selected as "hits" for further investigation. mdpi.comresearchgate.net

This methodology allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing the synthesis and experimental testing of the most promising candidates. nih.govresearchgate.net Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for binding, can also be used to guide the screening process. mdpi.com

Cheminformatics and Machine Learning for Predictive Modeling

Cheminformatics applies computational methods to analyze chemical data, while machine learning (ML) involves creating algorithms that learn from data to make predictions. youtube.com These approaches are increasingly used to build predictive models for the properties of molecules like this compound. mdpi.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prime examples. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.

The workflow for building such a model involves:

Data Collection: A dataset of this compound derivatives with known experimental data (e.g., binding affinity, solubility) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) and 3D descriptors (e.g., molecular shape).

Model Training: An ML algorithm (such as random forest, support vector machines, or neural networks) is trained on the dataset to learn the relationship between the descriptors and the target property. mdpi.comnih.govnih.gov

Model Validation: The model's predictive power is rigorously tested using external validation sets to ensure its reliability.

Once validated, these models can be used to predict the properties of new, unsynthesized this compound derivatives, guiding the design of compounds with desired characteristics and reducing the need for extensive experimental testing. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for this compound

This compound, a derivative of barbituric acid, is a compound of significant interest due to the diverse biological and chemical properties inherent to its structural class. While historically associated with central nervous system effects, emerging research is paving the way for novel applications and a deeper understanding of its potential. This article explores future directions and burgeoning research avenues, focusing on sustainable synthesis, advanced analytical techniques, novel biological interactions, and material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.